molecular formula C10H9N3OS B1324953 1-[2-(3-Pyridinylamino)-1,3-thiazol-5-yl]-1-ethanone CAS No. 952183-61-8

1-[2-(3-Pyridinylamino)-1,3-thiazol-5-yl]-1-ethanone

Cat. No. B1324953
CAS RN: 952183-61-8
M. Wt: 219.27 g/mol
InChI Key: HYNNFQPKDRDYKE-UHFFFAOYSA-N
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Description

“1-[2-(3-Pyridinylamino)-1,3-thiazol-5-yl]-1-ethanone” is a synthetic organic compound . It has a molecular weight of 219.27 g/mol . The IUPAC name for this compound is 1-[2-(3-pyridinylamino)-1,3-thiazol-5-yl]ethanone .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H9N3OS/c1-7(14)9-6-12-10(15-9)13-8-3-2-4-11-5-8/h2-6H,1H3,(H,12,13) and the InChI key is HYNNFQPKDRDYKE-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

This compound has a melting point of 230 - 232°C . It is a solid in physical form .

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • Antimicrobial Properties : A study by Salimon, Salih, and Hussien (2011) detailed the synthesis of a compound similar to 1-[2-(3-Pyridinylamino)-1,3-thiazol-5-yl]-1-ethanone, demonstrating significant antimicrobial activity with MIC values ranging from 30.2 - 43.2 μg cm-3 Salimon et al., 2011.

  • Biological Activities of Derivatives : Abdel‐Aziz et al. (2011) synthesized derivatives of 1-(6-Bromo-3-methyl-1,3-thiazolo[3,2-a]benzimidazol-2-yl)ethanone, displaying potent immunosuppressive and immunostimulatory activities on immune cells Abdel‐Aziz et al., 2011.

  • Antiviral Applications : A research by Attaby et al. (2006) synthesized compounds from 1-(3-Amino-6-methyl-4-pyridin-3-yl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone, showing potential in antiviral activity against HSV1 and HAV-MBB Attaby et al., 2006.

Synthesis and Structural Analysis

  • Molecular Structure and Synthesis : Nural et al. (2018) conducted a study synthesizing polysubstituted derivatives of a similar compound, providing insight into their molecular structure and potential applications Nural et al., 2018.

  • Microwave-Mediated Synthesis : Darweesh et al. (2016) explored the efficient microwave-mediated synthesis of benzothiazole- and benzimidazole-based heterocycles, including compounds related to the target compound, offering a novel approach to their synthesis Darweesh et al., 2016.

Cancer Research and Treatment

  • Anti-Breast Cancer Agents : Mahmoud et al. (2021) synthesized thiazolyl(hydrazonoethyl)thiazoles as potential anti-breast cancer agents, demonstrating the relevance of similar compounds in cancer treatment Mahmoud et al., 2021.

Fungicidal and Antifungal Properties

  • Fungicidal Activity : Liu et al. (2012) synthesized novel pyrazol-oxy derivatives containing oxyacetic acid or oxy(2-thioxothiazolidin-3-yl)ethanone moieties, showing moderate fungicidal activity against Gibberella zeae Liu et al., 2012.

  • Antifungal Activity : Mamolo et al. (2003) synthesized derivatives showing moderate in vitro antifungal activity against strains of Candida Mamolo et al., 2003.

Safety and Hazards

The safety information available indicates that this compound has the GHS07 pictogram. The hazard statements are H302, H312, and H332, and the precautionary statements are P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

properties

IUPAC Name

1-[2-(pyridin-3-ylamino)-1,3-thiazol-5-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3OS/c1-7(14)9-6-12-10(15-9)13-8-3-2-4-11-5-8/h2-6H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYNNFQPKDRDYKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN=C(S1)NC2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101259398
Record name 1-[2-(3-Pyridinylamino)-5-thiazolyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101259398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(3-Pyridinylamino)-1,3-thiazol-5-yl]-1-ethanone

CAS RN

952183-61-8
Record name 1-[2-(3-Pyridinylamino)-5-thiazolyl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=952183-61-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[2-(3-Pyridinylamino)-5-thiazolyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101259398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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